

# Amdizalisib: A Technical Guide to a Potent and Selective PI3Kδ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Amdizalisib**, also known as HMPL-689, is a novel, orally bioavailable small molecule that acts as a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of various hematological malignancies. By specifically targeting PI3Kδ, which is predominantly expressed in hematopoietic cells, **Amdizalisib** offers a targeted therapeutic approach with the potential for a favorable safety profile compared to broader PI3K inhibitors. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to **Amdizalisib**.

## **Chemical Structure and Properties**

**Amdizalisib** is a complex heterocyclic molecule with the chemical formula C19H15ClN8. Its structure is characterized by a chiral center, leading to the (S)-enantiomer being the active pharmacological agent.

Table 1: Chemical and Physical Properties of Amdizalisib



| Property          | Value                                                                                                   | Reference |  |
|-------------------|---------------------------------------------------------------------------------------------------------|-----------|--|
| IUPAC Name        | 4-amino-6-[[(1S)-1-(3-chloro-6-phenylimidazo[1,2-b]pyridazin-7-yl)ethyl]amino]pyrimidine-5-carbonitrile | [1]       |  |
| Molecular Formula | C19H15CIN8                                                                                              | [1]       |  |
| Molecular Weight  | 390.83 g/mol                                                                                            |           |  |
| CAS Number        | 1894229-05-0                                                                                            | _         |  |
| SMILES            | CINVALID-LINK<br>Nc1c(C#N)c(N)ncn1                                                                      | [1]       |  |
| Appearance        | Crystalline solid                                                                                       |           |  |
| pKa (basic)       | 3.88                                                                                                    | _         |  |
| Solubility        | Soluble in DMSO. Insoluble in water. Sparingly soluble in [2][3] ethanol.                               |           |  |
| Storage           | Store at -20°C for long-term stability.                                                                 |           |  |

## **Mechanism of Action and Signaling Pathway**

Amdizalisib exerts its therapeutic effects by selectively inhibiting the PI3Kδ isoform, a key component of the B-cell receptor (BCR) signaling pathway. In normal B-cells, the binding of an antigen to the BCR initiates a signaling cascade that involves the activation of PI3Kδ. Activated PI3Kδ then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and Bruton's tyrosine kinase (BTK). This signaling cascade ultimately promotes B-cell proliferation, survival, and differentiation.

In malignant B-cells, this pathway is often constitutively active, driving uncontrolled cell growth. **Amdizalisib** binds to the ATP-binding pocket of PI3K $\delta$ , preventing the phosphorylation of PIP2



and thereby blocking the downstream signaling cascade. This inhibition leads to the induction of apoptosis (programmed cell death) in malignant B-cells.



Click to download full resolution via product page

**Figure 1: Amdizalisib** inhibits the PI3K $\delta$  signaling pathway.

## **Preclinical and Clinical Data**

**Amdizalisib** has demonstrated potent and selective activity against PI3K $\delta$  in a range of preclinical studies. This has translated into promising clinical activity in patients with relapsed or refractory hematological malignancies.

Table 2: In Vitro Activity of Amdizalisib



| Assay Type             | Cell Line / Target               | IC50                               | Reference |
|------------------------|----------------------------------|------------------------------------|-----------|
| Biochemical Assay      | РІЗКδ                            | 0.8 - 3 nM                         | _         |
| Cellular Assay (p-Akt) | Various B-cell<br>lymphoma lines | 0.8 - 3 nM                         |           |
| Cell Viability         | Various B-cell<br>lymphoma lines | 0.005 - 5 μΜ                       |           |
| Kinase Selectivity     | ΡΙ3Κα, ΡΙ3Κβ, ΡΙ3Κγ              | >250-fold selectivity<br>for PI3Kδ | _         |

#### In Vivo Efficacy:

In animal models of B-cell lymphoma, **Amdizalisib** has been shown to significantly inhibit tumor growth and prolong survival. It has demonstrated efficacy both as a single agent and in combination with other anti-cancer therapies.

#### Clinical Trials:

**Amdizalisib** is currently being evaluated in multiple clinical trials for the treatment of various B-cell malignancies, including follicular lymphoma (FL) and other non-Hodgkin lymphomas (NHL). [4] These trials have shown that **Amdizalisib** is generally well-tolerated and demonstrates significant clinical activity in heavily pretreated patients.[5]

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize **Amdizalisib**.

# PI3Kδ Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent assay to measure the activity of PI3K $\delta$  and the inhibitory effect of **Amdizalisib**. The assay quantifies the amount of ADP produced during the kinase reaction.

#### Materials:



- Recombinant PI3Kδ enzyme
- PIP2 substrate
- ATP
- Amdizalisib (or other test compounds)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well or 384-well plates
- Plate-reading luminometer

#### Protocol:

- Prepare the PI3K $\delta$  kinase reaction buffer as specified by the enzyme manufacturer.
- Prepare serial dilutions of **Amdizalisib** in the kinase reaction buffer.
- In a white-walled multiwell plate, add the PI3Kδ enzyme, the diluted Amdizalisib or vehicle control, and the PIP2 substrate.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
- Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate-reading luminometer.
- Calculate the percent inhibition of PI3Kδ activity for each concentration of Amdizalisib and determine the IC50 value.



# Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

#### Materials:

- B-cell lymphoma cell lines
- Cell culture medium and supplements
- Amdizalisib
- CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
- White, opaque 96-well plates
- · Plate-reading luminometer

#### Protocol:

- Seed the B-cell lymphoma cells in a white, opaque 96-well plate at a predetermined optimal density.
- Allow the cells to adhere and grow for 24 hours.
- Prepare serial dilutions of **Amdizalisib** in the cell culture medium.
- Treat the cells with the different concentrations of Amdizalisib or vehicle control and incubate for a specified period (e.g., 72 hours).
- Equilibrate the plate to room temperature for approximately 30 minutes.
- Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.



- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate-reading luminometer.
- Calculate the percent cell viability relative to the vehicle-treated control and determine the IC50 value.[4][6]

## **B-Cell Lymphoma Xenograft Model**

This in vivo model is used to evaluate the anti-tumor efficacy of **Amdizalisib** in a living organism.

#### Materials:

- Immunocompromised mice (e.g., NOD/SCID or NSG)
- Human B-cell lymphoma cell line
- Matrigel (optional)
- Amdizalisib formulation for oral administration
- Calipers for tumor measurement

#### Protocol:

- Culture the human B-cell lymphoma cells to the desired number.
- Resuspend the cells in a suitable medium, with or without Matrigel.
- Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
- Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups.
- Administer Amdizalisib or vehicle control to the respective groups orally, according to the desired dosing schedule and duration.

## Foundational & Exploratory





- Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.
- Monitor the body weight and overall health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
- Compare the tumor growth inhibition between the **Amdizalisib**-treated and control groups to determine the in vivo efficacy.[7][8]





Click to download full resolution via product page



**Figure 2:** General experimental workflow for the development of a kinase inhibitor like **Amdizalisib**.

## Conclusion

Amdizalisib is a promising, highly selective PI3Kδ inhibitor with demonstrated preclinical and clinical activity in hematological malignancies. Its targeted mechanism of action offers the potential for improved efficacy and a more manageable safety profile. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound and other selective PI3K inhibitors. As our understanding of the PI3K pathway in cancer continues to evolve, targeted therapies like Amdizalisib will likely play an increasingly important role in the treatment of various cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Amdizalisib | C19H15ClN8 | CID 118981804 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. By compound [wahoo.cns.umass.edu]
- 3. researchgate.net [researchgate.net]
- 4. ch.promega.com [ch.promega.com]
- 5. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 6. promega.com [promega.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Amdizalisib: A Technical Guide to a Potent and Selective PI3Kδ Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823814#amdizalisib-chemical-structure-and-properties]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com